REACTION_CXSMILES
|
[CH:1]1([NH:7][C:8](=[O:14])[CH2:9][CH2:10][CH2:11][CH2:12]Cl)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[H-].[Na+]>C1COCC1>[CH:1]1([N:7]2[CH2:12][CH2:11][CH2:10][CH2:9][C:8]2=[O:14])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC(CCCCCl)=O
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
19 h
|
Duration
|
19 h
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture
|
Type
|
FILTRATION
|
Details
|
filter through a fritted funnel
|
Type
|
WASH
|
Details
|
wash the filtrate with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the organic layer over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Type
|
CUSTOM
|
Details
|
Purify the residue by column chromatography on silica gel (eluting 50% to 100% ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |